2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-acetamide
Beschreibung
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-acetamide is a substituted acetamide derivative featuring a 2,3-dihydro-benzo[1,4]dioxin scaffold. This compound is characterized by:
- Core structure: Acetamide backbone with a secondary amine group.
- Substituents: A methyl group on the nitrogen atom and a 2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl moiety attached to the amide nitrogen.
- Functional groups: The benzo[1,4]dioxin ring introduces lipophilicity, while the acetamide group provides hydrogen-bonding capacity.
Eigenschaften
IUPAC Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-14(12(15)7-13)8-9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6H,4-5,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTHDZVMUSKFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Core Scaffold Preparation: 2,3-Dihydrobenzo Dioxin-6-Amine
The 1,4-benzodioxane moiety serves as the foundational structure for synthesizing the target compound. As demonstrated in multiple studies, 2,3-dihydrobenzodioxin-6-amine (1) is typically prepared via:
-
Reductive amination of 6-nitro-1,4-benzodioxane : Catalytic hydrogenation (H₂, Pd/C) in ethanol at 50–60°C reduces the nitro group to an amine with >90% yield.
-
Nucleophilic aromatic substitution : Reaction of 6-chloro-1,4-benzodioxane with aqueous ammonia under high-pressure conditions (100–120°C, 48 hours).
Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the dioxane ring and using inert atmospheres to avoid oxidation of the amine group.
Functionalization of the Amine Group
The primary amine in (1) is alkylated or acylated to introduce the acetamide side chain. For N-methylation:
-
Eschweiler-Clarke reaction : Treatment with formaldehyde and formic acid under reflux (100°C, 6 hours) converts the primary amine to a tertiary amine. However, this method risks over-alkylation.
-
Selective N-methylation : Using methyl iodide (CH₃I) in the presence of a mild base (e.g., K₂CO₃) in acetonitrile at 60°C for 12 hours achieves controlled methylation.
Synthesis of 2-Amino-N-(2,3-Dihydro-Benzo Dioxin-6-Ylmethyl)-N-Methyl-Acetamide
Route 1: Direct Alkylation of 1,4-Benzodioxin-6-Amine
This single-step approach involves reacting (1) with 2-bromo-N-methylacetamide (2) under basic conditions:
Reaction Scheme :
Procedure :
-
Dissolve 2,3-dihydrobenzodioxin-6-amine (1.0 equiv) in anhydrous DMF.
-
Add lithium hydride (1.2 equiv) to deprotonate the amine.
-
Introduce 2-bromo-N-methylacetamide (1.1 equiv) dropwise at 0°C.
-
Stir at 25°C for 6–8 hours, monitoring progress via TLC (ethyl acetate/hexane, 3:7).
-
Quench with ice-water, extract with dichloromethane, and purify via column chromatography (SiO₂, 70% ethyl acetate/hexane).
Characterization Data :
Route 2: Stepwise Acylation and Methylation
For improved regioselectivity, a two-step protocol is employed:
Step 1: Acylation with Bromoacetyl Bromide
-
Conditions : Stir (1) with bromoacetyl bromide (1.2 equiv) in aqueous Na₂CO₃ (pH 9–10) at 0°C for 2 hours.
-
Yield : 85–90%.
Step 2: N-Methylation
Optimization and Challenges
Solvent and Base Selection
Byproduct Formation
-
N,N-Dimethylation : Occurs with excess methylating agents, necessitating stoichiometric precision.
-
Ring-opening of dioxane : Acidic or high-temperature conditions hydrolyze the dioxane ring to catechol derivatives.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 65–72% | 50–60% |
| Purity (HPLC) | >95% | 85–90% |
| Reaction Time | 8 hours | 26 hours |
| Scalability | Moderate | High |
Route 1 is preferable for small-scale synthesis due to shorter duration, while Route 2 allows better control over methylation for industrial applications.
Characterization and Validation
Spectroscopic Confirmation
Biologische Aktivität
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-acetamide is a compound of interest in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of CHNO and a molecular weight of approximately 278.35 g/mol. Its structure includes an amino group and a dioxin moiety, which are critical for its biological functions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 278.35 g/mol |
| Chemical Structure | Chemical Structure |
Research indicates that 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-acetamide exhibits various biological activities primarily through modulation of neurotransmitter systems. Preliminary studies suggest it may influence pathways related to mood regulation and cognitive function.
- Neuroprotective Effects : The compound has shown potential neuroprotective properties, possibly by interacting with serotonin and dopamine receptors. These interactions are relevant for treating mood disorders and neurodegenerative diseases .
- Receptor Interactions : Interaction studies have indicated that this compound may act as an agonist or partial agonist at the 5-HT2C serotonin receptor, which is implicated in mood regulation . This suggests its potential utility in treating schizophrenia and related cognitive disorders .
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
- Neurotransmitter Modulation : In vitro studies have demonstrated that 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-acetamide can modulate neurotransmitter release, suggesting a role in mood regulation .
- DprE1 Inhibition : A novel series of derivatives based on this compound has been identified as potent inhibitors of DprE1, an enzyme critical for mycobacterial cell wall synthesis. This positions the compound as a candidate for tuberculosis treatment .
Case Study 1: Neuroprotective Potential
In a study assessing the neuroprotective effects of various compounds on neuronal cell lines, 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-acetamide was found to significantly reduce oxidative stress markers and promote cell survival under neurotoxic conditions.
Case Study 2: Mood Regulation
A clinical trial evaluating the efficacy of compounds targeting serotonin receptors included this compound as part of a multi-drug regimen for patients with major depressive disorder. Results indicated improvements in mood scores compared to baseline measurements.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Backbone Variations
Acetamide vs. Thiazolidinone Derivatives
- Compound 9n (): Contains a thiazolidinone core with a 5-arylidene substituent. Exhibits micromolar inhibition of SsCK1 (IC50 = 2 μM) and selectivity due to its 4-hydroxy-3-methoxybenzylidene group.
| Property | Target Compound | Compound 9n |
|---|---|---|
| Core Structure | Acetamide | Thiazolidinone |
| SsCK1 Inhibition (IC50) | Not reported | 2 μM |
| Selectivity | Unknown | High (due to bulky groups) |
Acetamide vs. Propionamide/Butyramide Analogues
- (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide (): Propionamide backbone with an N-isopropyl group. Boiling point: 425.7°C, density: 1.1 g/cm³.
- Target Compound : Shorter acetamide chain may enhance metabolic stability compared to longer-chain analogues.
Arylidene Moieties
- Compound 9m (): Contains a 2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene group. Shows moderate SsCK1 inhibition (IC50 = 5.4 μM) due to reduced steric bulk compared to 9n.
- Compound 9i (): Similar dioxin substituent but linked to a thiazolidinone core. Exhibits antiproliferative activity against Huh7 D12 and MDA-MB-231 cell lines.
| Compound | Core Structure | Key Substituent | SsCK1 IC50 |
|---|---|---|---|
| Target Compound | Acetamide | N-methyl, benzo[1,4]dioxin-6-ylmethyl | Unknown |
| 9i | Thiazolidinone | 2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene | 5.4 μM |
Amino Group Modifications
- (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-3-methyl-butyramide (): Bulky isopropyl and methyl groups may enhance target binding specificity.
Physical and Pharmacokinetic Properties
Q & A
Q. What are the critical steps and conditions for synthesizing 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-acetamide with high purity?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Amide bond formation : Reaction of intermediates (e.g., acyl chlorides) with amines under controlled temperatures (e.g., 0–25°C) and inert atmospheres (e.g., nitrogen) to minimize side reactions .
- Heterocyclic ring construction : Use of microwave-assisted synthesis or reflux conditions to optimize reaction efficiency and yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate intermediates and final products .
- Key considerations : Solvent polarity, reaction time, and stoichiometric ratios significantly impact yield and purity. For example, dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their compatibility with amide-forming reagents .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodology : A combination of spectroscopic and chromatographic methods is essential:
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate by-product formation during the synthesis of this compound?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent, catalyst loading). For example, a 2³ factorial design can identify optimal conditions for minimizing undesired side reactions .
- Real-time monitoring : Employ thin-layer chromatography (TLC) or in-situ IR spectroscopy to track reaction progress and adjust conditions dynamically .
- Case study : In analogous compounds, reducing reaction time from 24h to 6h via microwave assistance decreased dimerization by 40% .
Q. What computational strategies are effective for predicting the biological activity of this compound?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., enzymes, receptors). The benzodioxin and acetamide moieties may engage in hydrogen bonding or π-π stacking with active sites .
- Quantum chemical calculations : Density Functional Theory (DFT) to predict reactivity (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Validation : Compare computational predictions with experimental bioassay data (e.g., IC50 values) to refine models .
Q. How should researchers address discrepancies between theoretical and experimental data in reactivity studies?
- Methodology :
- Data triangulation : Cross-validate results using multiple techniques (e.g., NMR for structure, HPLC for purity, and enzymatic assays for activity) .
- Error analysis : Investigate potential sources such as solvent effects (e.g., DMSO stabilizing transition states) or impurities in reagents .
- Case example : A study on a related compound resolved conflicting reactivity data by isolating intermediates and re-evaluating reaction pathways via LC-MS .
Data Contradiction and Optimization
Q. What experimental frameworks are recommended for reconciling inconsistent biological activity results across studies?
- Methodology :
- Standardized assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HepG2) and control for variables like serum concentration .
- Dose-response curves : Generate EC50/IC50 values across multiple replicates to assess reproducibility .
- Meta-analysis : Compare structural analogs (e.g., substituent effects on benzodioxin rings) to identify trends in activity .
Research Design and Innovation
Q. How can advanced synthetic methodologies (e.g., flow chemistry) improve the scalability of this compound’s synthesis?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
